3-Ethynylcyclohex-2-en-1-one
Description
Structural Classification and Unique Features
The chemical persona of 3-Ethynylcyclohex-2-en-1-one is defined by its bifunctional nature, housing both an α,β-unsaturated ketone and a terminal alkyne within a six-membered ring. This combination imparts a rich and varied reactivity profile, making it a powerful tool for synthetic chemists.
Hybrid Functionality: α,β-Unsaturated Ketone and Terminal Alkyne
The molecule contains an α,β-unsaturated ketone (an enone), a classic Michael acceptor susceptible to conjugate additions. Simultaneously, it possesses a terminal alkyne, a functional group known for its participation in a wide range of transformations, including metal-catalyzed cross-couplings, additions, and cycloadditions. The proximity of these two groups within the same molecule is not merely an additive combination of their individual reactivities; it enables a suite of tandem or cascade reactions where both functionalities participate in a coordinated manner to build molecular complexity rapidly.
For instance, the reaction of 3-alkynyl-2-cycloalkenones with specific hydride reagents, such as hydridoaluminates, proceeds through a diastereoselective 1,4-reduction of an intermediate alcoholate to furnish exocyclic allenes. researchgate.netresearchgate.net This transformation highlights the cooperative reactivity of the conjugated system. Furthermore, the molecule is a competent substrate in palladium(II)-catalyzed tandem cyclizations, such as an intramolecular aminopalladation followed by a 1,4-addition, to construct complex, fused heterocyclic systems like tetrahydropyrano[3,4-b]indoles. researchgate.net These reactions underscore the value of the molecule's hybrid functionality, allowing for the formation of multiple bonds and stereocenters in a single, efficient operation.
Interactive Table: Selected Tandem Reactions of Alkynyl Cycloalkenones
| Reaction Type | Reagents | Product Type | Ref. |
| Reductive Allenylation | Hydridoaluminates | Exocyclic Allenes | researchgate.netresearchgate.net |
| Aminopalladation/1,4-Addition | Palladium(II) Catalyst, Aniline Derivatives | Tetrahydropyrano[3,4-b]indoles | researchgate.net |
| Carbonylative Cyclization | Palladium Catalyst, CO | Pentaleno[2,1-b]indoles | researchgate.net |
Conformational Aspects of the Cyclohexenone Ring
The six-membered ring of this compound is not planar. Due to the presence of the sp²-hybridized carbons of the double bond and carbonyl group, the ring adopts a half-chair conformation to minimize steric and torsional strain. In this conformation, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane.
The conformational preference of the ethynyl (B1212043) substituent at the C3 position is a key structural feature. In related 3-substituted cyclohexenes, studies have shown that electronegative substituents often prefer a pseudo-axial orientation. cdnsciencepub.com This preference is attributed to stabilizing hyperconjugative interactions between the π-system of the double bond and the σ* orbital of the substituent's bond to the ring. cdnsciencepub.com While the ethynyl group is not strongly electronegative, its conformational equilibrium would be influenced by a balance of these electronic factors and steric interactions with other parts of the ring. The specific conformation adopted has significant implications for the stereochemical outcome of reactions involving the molecule.
Research Context and Significance as a Synthetic Platform
The focus on this compound is best understood within the broader evolution of synthetic methodology and the continuous search for more efficient ways to build complex molecules.
Historical Overview of Cyclohexenone and Ethynyl Chemistry
The chemistry of cyclic ketones and alkynes has a rich history. Cyclohexenone itself is a versatile intermediate, known for its role in fundamental transformations like the Robinson annulation for building polycyclic systems. numberanalytics.com The 20th century saw the development of powerful cycloaddition reactions for synthesizing five-membered rings, which are structurally related to the potential products derived from this compound. The Nazarov cyclization, discovered by Ivan Nazarov in 1941, is a 4π-electrocyclization of divinyl ketones to form cyclopentenones. wikipedia.orgorganic-chemistry.org Later, the Pauson-Khand reaction, first reported in the early 1970s, provided a metal-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to yield cyclopentenones. tcichemicals.comwikipedia.orgname-reaction.com These reactions established a precedent for using unsaturated systems to construct new rings. Concurrently, the utility of the terminal ethynyl group as a synthetic handle was being extensively explored, particularly for its ability to participate in carbon-carbon bond-forming reactions that were instrumental in the total synthesis of complex natural products like steroids. nih.gov
Rationale for Focused Research on this compound
The primary rationale for the focused research on this compound is its role as a highly versatile and powerful synthetic platform for the rapid assembly of complex polycyclic and heterocyclic molecules. Its structure is pre-organized for intramolecular reactions and tandem cascades that can generate significant molecular complexity from a relatively simple starting material.
The molecule is an ideal substrate for intramolecular versions of classic reactions. For example, the intramolecular Pauson-Khand reaction of a dien-yne system, where the alkene and alkyne are tethered together, is a powerful strategy for building intricate tricyclic skeletons. 140.122.64 In this context, the cyclohexenone double bond can act as the alkene component, reacting with the tethered alkyne in the presence of a cobalt or rhodium catalyst to form fused ring systems with high stereocontrol. 140.122.64
Furthermore, the molecule's structure is amenable to other types of tandem cyclizations. The conjugated enone can react first, for example in a Michael addition, with the resulting enolate intermediate then triggering a reaction with the alkyne moiety. This strategic combination allows for the construction of diverse molecular frameworks that are prevalent in natural products and medicinally relevant compounds. Researchers have leveraged this reactivity to synthesize complex structures such as indenoindoles and other fused heterocycles through palladium-catalyzed cascade reactions. researchgate.net The ability of this compound to participate in such a wide variety of complexity-building transformations is the key driver for its continued investigation in contemporary organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
3-ethynylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-7-4-3-5-8(9)6-7/h1,6H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMWHVMJEUBHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=O)CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561783 | |
| Record name | 3-Ethynylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124267-26-1 | |
| Record name | 3-Ethynylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 3 Ethynylcyclohex 2 En 1 One and Its Advanced Intermediates
Direct Synthesis Strategies for the 3-Ethynylcyclohex-2-en-1-one Scaffold
The direct formation of the this compound core structure relies on ring-forming reactions where one of the components already possesses the crucial ethynyl (B1212043) functionality. These methods, while potentially more convergent, are contingent on the availability and stability of the requisite alkynyl-containing starting materials.
Construction of the Cyclohexenone Ring with a Pre-installed Ethynyl Moiety
This approach focuses on building the six-membered ring from acyclic precursors, one of which contains the ethynyl group that will ultimately reside at the 3-position of the target cyclohexenone.
Annulation reactions, particularly the Robinson annulation, are powerful tools for the formation of six-membered rings. nih.govwikipedia.orgresearchgate.netnrochemistry.comorganic-chemistry.org The classic Robinson annulation involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the cyclohexenone ring. wikipedia.orgnrochemistry.com In the context of this compound synthesis, this would conceptually involve the reaction of an enolate with an ethynyl vinyl ketone.
While the Robinson annulation is a cornerstone of cyclic ketone synthesis, specific examples employing ethynyl vinyl ketones to directly produce this compound are not extensively documented in readily available literature. The challenges associated with the stability and polymerization of highly reactive ethynyl vinyl ketones under the basic or acidic conditions of the annulation may limit the general applicability of this approach.
Table 1: Representative Annulation Reactions for Cyclohexenone Synthesis
| Michael Acceptor | Michael Donor (Enolate Source) | Base/Catalyst | Product | Reference |
| Methyl vinyl ketone | Cyclohexanone (B45756) | Base | Octahydronaphthalen-1(2H)-one derivative | wikipedia.org |
| Ethyl vinyl ketone | 2-Methylcyclohexane-1,3-dione | Proline | Wieland-Miescher ketone | wikipedia.org |
This table illustrates the general principle of the Robinson annulation for the formation of cyclohexenone rings. Specific examples leading directly to this compound are not prevalent in the reviewed literature.
Intramolecular cyclization of a suitably functionalized acyclic precursor that already contains the ethynyl group presents another direct route to the target molecule. This could involve, for example, an intramolecular aldol condensation of a 1,5-diketone bearing an ethynyl substituent. The strategic placement of the carbonyl and ethynyl groups in the linear precursor is critical for the regioselective formation of the desired six-membered ring.
Another potential, though less explored, cyclization strategy is the Nazarov cyclization of a divinyl ketone bearing an ethynyl group. The Nazarov cyclization is a 4π-electrocyclization of a divinyl ketone to form a cyclopentenone. While this typically forms five-membered rings, variations and rearrangements could potentially lead to six-membered ring systems under specific conditions. However, literature specifically detailing these cyclization approaches for the direct synthesis of this compound is sparse.
Introduction of the Ethynyl Group onto Pre-formed Cyclohexenones
A more established and versatile approach to this compound involves the functionalization of a pre-existing cyclohexenone ring. This strategy benefits from the ready availability of various substituted cyclohexenones and the robustness of modern cross-coupling methodologies. The key step is the formation of a carbon-carbon bond between the C3 position of the cyclohexenone and an ethynyl moiety. This typically requires a cyclohexenone derivative with a suitable leaving group at the 3-position, such as a halide (Br, I) or a triflate (OTf).
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira-type)
The Sonogashira coupling is a powerful and widely used method for the formation of C(sp)-C(sp²) bonds, making it an ideal candidate for the synthesis of this compound from a 3-halo or 3-triflyloxy-cyclohex-2-en-1-one precursor. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org
The general scheme involves the reaction of a 3-substituted cyclohexenone with a terminal alkyne. For the synthesis of the parent this compound, acetylene (B1199291) gas or a protected acetylene equivalent, such as trimethylsilylacetylene, can be used. The use of a protected alkyne is often preferred for ease of handling and to prevent side reactions, with a subsequent deprotection step to reveal the terminal alkyne.
Table 2: Palladium-Catalyzed Sonogashira-type Coupling for the Synthesis of 3-Alkynyl Cyclohexenones
| Cyclohexenone Substrate | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product | Reference |
| 3-Iodo-2-cyclohexen-1-one | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | 3-Alkynyl-2-cyclohexen-1-one | organic-chemistry.org |
| 3-Bromo-cyclohexane-1,2-dione (enol form) | Substituted Acetylene | Pd(PPh₃)₂Cl₂ | CuI | i-Pr₂NH | Dioxane | 3-Alkynyl-1,2-cyclohexanedione (enol form) | researchgate.net |
This table provides examples of Sonogashira couplings on cyclohexanone derivatives, illustrating the potential for synthesizing this compound from appropriate precursors.
Copper-Mediated Alkynylation Reactions
Copper-mediated or -catalyzed alkynylation reactions, sometimes referred to as Ullmann-type couplings, provide an alternative to palladium-catalyzed methods. organic-chemistry.org These reactions can be particularly useful for substrates that may be sensitive to the conditions of palladium catalysis. The reaction typically involves the coupling of a vinyl halide with a copper acetylide, which can be pre-formed or generated in situ from a terminal alkyne and a copper(I) salt.
While the classic Ullmann condensation often requires harsh reaction conditions, modern advancements have led to the development of milder, more versatile copper-catalyzed systems. These methods can employ various ligands to facilitate the coupling and often proceed at lower temperatures. The application of these copper-mediated alkynylations to 3-halocyclohexenones offers a direct route to this compound.
Table 3: Copper-Mediated Alkynylation Reactions
| Substrate | Alkyne Source | Copper Source | Ligand | Base/Additive | Solvent | Product Type | Reference |
| Aryl Halide | Terminal Alkyne | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | Aryl Alkyne | organic-chemistry.org |
| Vinyl Halide | Terminal Alkyne | Cu(I) salt | Various N- or P-ligands | Base | Various | Vinyl Alkyne | organic-chemistry.org |
This table illustrates the general utility of copper-mediated alkynylation for the formation of C-C triple bonds, a strategy applicable to the synthesis of this compound from a 3-halocyclohexenone.
Nucleophilic Addition of Acetylides to Carbonyl Precursors and Subsequent Transformations
A fundamental approach to constructing the this compound scaffold involves the nucleophilic addition of an acetylide anion to a suitable carbonyl precursor. This method is a powerful tool for carbon-carbon bond formation, directly installing the required ethynyl moiety. The process typically begins with the deprotonation of a terminal alkyne, such as acetylene or a protected derivative like trimethylsilylacetylene, using a strong base to generate a highly nucleophilic acetylide. nih.gov
The choice of the carbonyl precursor is critical and dictates the subsequent steps. A common strategy employs a 1,3-cyclohexanedione (B196179) derivative. The nucleophilic acetylide attacks one of the carbonyl groups to form a propargyl alcohol intermediate. This addition is often performed at low temperatures to control reactivity. academie-sciences.fr Subsequent chemical transformations are then required to convert this intermediate into the final α,β-unsaturated ketone. These transformations typically involve dehydration to form the double bond and, if necessary, deprotection of the second carbonyl group or the alkyne.
The reaction of lithium acetylides with cyclohexanone derivatives has been a subject of computational and experimental studies to understand the stereochemical outcome of the addition. academie-sciences.fracs.orgresearchgate.net For non-conjugated cyclohexanones, the approach of the nucleophile can be either axial or equatorial, with the preferred trajectory influenced by steric and electronic factors. academie-sciences.frresearchgate.net
A plausible synthetic sequence is outlined below:
Preparation of the Acetylide: A terminal alkyne is treated with a strong base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to form the corresponding lithium acetylide.
Nucleophilic Addition: The pre-formed acetylide is then added to a solution containing a protected 1,3-cyclohexanedione, for instance, 3-ethoxycyclohex-2-en-1-one. The acetylide will preferentially add to the carbonyl group in a 1,2-fashion.
Transformation to the Enone: The resulting tertiary alcohol intermediate is then subjected to acidic workup, which facilitates dehydration to form the conjugated double bond and hydrolysis of the enol ether, thereby revealing the this compound structure.
| Step | Reactants | Reagents | Product | Key Transformation |
| 1 | Trimethylsilylacetylene | n-BuLi, THF, -78 °C | Lithium (trimethylsilyl)acetylide | Acetylide formation |
| 2 | 3-Ethoxycyclohex-2-en-1-one | Lithium (trimethylsilyl)acetylide | 1-((Trimethylsilyl)ethynyl)-3-ethoxycyclohex-2-en-1-ol | 1,2-Nucleophilic addition |
| 3 | 1-((Trimethylsilyl)ethynyl)-3-ethoxycyclohex-2-en-1-ol | Aqueous Acid (e.g., HCl) | This compound | Dehydration & Deprotection |
Stereoselective and Enantioselective Synthesis of this compound Derivatives
Achieving stereocontrol in the synthesis of this compound derivatives is of significant importance, particularly for applications in pharmaceuticals and materials science. This can be accomplished through various asymmetric strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysts.
Chiral Catalyst-Mediated Approaches
The use of chiral catalysts is a powerful method for the enantioselective synthesis of chiral molecules. In the context of this compound derivatives, chiral catalysts can be employed in several key steps, such as the conjugate addition of an alkyne to a cyclohexenone precursor or the enantioselective alkynylation of a prochiral diketone.
Chiral Lewis acids, often complexes of metals like copper, zinc, or rhodium with chiral ligands, can activate the carbonyl substrate and create a chiral environment, directing the approach of the nucleophilic acetylide to one of the enantiotopic faces of the carbonyl group. rsc.orgrsc.orgnih.gov Organocatalysis, using small chiral organic molecules like proline derivatives, has also emerged as a potent strategy for various asymmetric transformations, including conjugate additions and aldol reactions that can be adapted for the synthesis of chiral cyclohexenones. nsf.govnih.govdntb.gov.uauniroma1.itnih.gov
For example, a chiral copper-bis(oxazoline) complex could catalyze the asymmetric conjugate addition of an acetylide to a suitable cyclohexenone derivative, establishing a stereocenter at the 5-position. nih.gov
| Catalyst Type | Metal/Organic Moiety | Chiral Ligand Example | Target Reaction | Expected Outcome |
| Chiral Lewis Acid | Copper(I) | Bis(oxazoline) | Conjugate alkynylation | Enantioselective formation of a C-C bond |
| Chiral Lewis Acid | Rhodium(I) | Chiral Phosphine (e.g., BINAP) | Asymmetric alkynylation | High enantiomeric excess in the product |
| Organocatalyst | Proline derivative | (S)-Proline | Michael addition/Aldol cascade | Enantioselective annulation to form chiral cyclohexenone |
Auxiliary-Controlled Diastereoselective Routes
Another well-established method for stereocontrol involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgscielo.org.mx After the desired stereocenter has been created, the auxiliary can be removed.
Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully used in a wide range of asymmetric reactions, including alkylations and aldol reactions. wikipedia.orgresearchgate.netwilliams.edusemanticscholar.orgharvard.edu In a potential synthesis of a derivative of this compound, a chiral auxiliary could be attached to a precursor molecule to guide the diastereoselective introduction of the ethynyl group or another substituent on the cyclohexenone ring.
For instance, a carboxylic acid-functionalized cyclohexenone precursor could be coupled to an Evans auxiliary. The resulting imide could then undergo a diastereoselective reaction, such as the addition of an electrophile to the enolate, with the stereochemical outcome dictated by the steric hindrance of the auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched cyclohexenone derivative.
| Chiral Auxiliary | Type of Reaction | Substrate | Key Benefit |
| Evans Oxazolidinone | Diastereoselective alkylation | N-acyl-oxazolidinone | High diastereoselectivity, reliable, auxiliary is recoverable |
| (R)-1-(4-Methoxyphenyl)ethanamine | Diastereoselective addition | Bisimine | Highly diastereoselective addition of organometallic reagents |
| Levoglucosenone derivative | Diastereoselective Diels-Alder | Acrylate (B77674) ester of the auxiliary | Excellent diastereomeric excess |
Biocatalytic Strategies for Asymmetric Transformations
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, operating under mild conditions, can catalyze a wide array of chemical transformations with exceptional levels of stereo-, regio-, and chemoselectivity. researchgate.net
For the synthesis of chiral this compound derivatives, ene-reductases are particularly relevant enzymes. These enzymes can catalyze the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated ketones, leading to the formation of a chiral center. researchgate.net A prochiral 3-ethynyl-5-substituted-cyclohex-2-en-1-one could potentially be reduced by an ene-reductase to yield a chiral 3-ethynyl-5-substituted-cyclohexanone with high enantiomeric excess.
Furthermore, other classes of enzymes, such as lipases or hydrolases, could be used for the kinetic resolution of a racemic mixture of a this compound derivative, selectively reacting with one enantiomer to allow for the separation of the two. Recent research has also explored the use of ene/yne-reductases that can selectively reduce carbon-carbon triple bonds, opening up possibilities for the transformation of alkynones. uni-giessen.de
| Enzyme Class | Transformation | Substrate Type | Potential Product |
| Ene-Reductase | Asymmetric reduction of C=C bond | α,β-Unsaturated ketone | Chiral saturated ketone |
| Lipase/Hydrolase | Kinetic resolution of esters/alcohols | Racemic ester or alcohol derivative | Enantiomerically enriched substrate and product |
| Ene/Yne-Reductase | Selective reduction of C≡C bond | Alkynone | Alkene or alkane |
Chemical Reactivity and Derivatization Pathways of 3 Ethynylcyclohex 2 En 1 One
Reactivity Governed by the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone system in 3-ethynylcyclohex-2-en-1-one is a classic Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the transformations that the molecule undergoes.
Conjugate Addition Reactions (Michael-type Additions)
Conjugate addition, or Michael addition, is a fundamental reaction of α,β-unsaturated carbonyl compounds. mdpi.com In this process, a nucleophile adds to the β-carbon of the conjugated system. For this compound, this would lead to the formation of a 3-substituted cyclohexanone (B45756) derivative.
A wide variety of soft nucleophiles can participate in Michael additions to cyclic enones. mdpi.com These include enolates, amines, thiols, and certain carbon nucleophiles. While specific studies on this compound are limited, the reactivity of analogous cyclohexenone systems provides significant insight. For instance, the conjugate addition of thiophenol derivatives to cyclohex-2-en-1-one has been shown to proceed with high yields. mdpi.com Similarly, nitrogen nucleophiles like hydrazine (B178648) derivatives can add to α,β-unsaturated carbonyl compounds. mdpi.com
The general mechanism for the Michael addition involves the attack of the nucleophile on the β-carbon, forming an enolate intermediate. This enolate is then protonated to yield the final 1,4-adduct. The reaction is often catalyzed by a base, which serves to generate the nucleophilic species.
Detailed research findings on analogous compounds suggest that the reaction conditions, such as the choice of solvent and catalyst, can significantly influence the efficiency and stereoselectivity of the addition.
| Nucleophile | Catalyst/Conditions | Product Type | Analogous System | Reference |
| Thiophenol | Quinine (0.8 mol%) | 3-(Phenylthio)cyclohexanone | Cyclohex-2-en-1-one | mdpi.com |
| Selenophenol | Cinchonidine | 3-(Phenylselanyl)cyclohexanone | Cyclohex-2-en-1-one | mdpi.com |
| Hydrazine derivatives | Amine-based catalysts | β-Amino carbonyl compounds | α,β-Unsaturated carbonyls | mdpi.com |
Table 1: Examples of Nucleophilic Conjugate Additions to Analogous Cyclic Enones
Organometallic reagents are a cornerstone of carbon-carbon bond formation, and their addition to α,β-unsaturated ketones can proceed via either 1,2-addition (to the carbonyl carbon) or 1,4-addition (conjugate addition). The regioselectivity of this reaction is highly dependent on the nature of the organometallic reagent.
Hard organometallic reagents, such as organolithium and Grignard reagents, typically favor 1,2-addition. In contrast, softer organocuprates (Gilman reagents) are well-known to preferentially undergo 1,4-conjugate addition. wikipedia.orgmasterorganicchemistry.com This selectivity is a key principle in synthetic design. The 1,4-addition of organocuprates to enones proceeds through a nucleophilic attack of the copper-bound organic group at the β-carbon, forming a copper(III) intermediate, which then undergoes reductive elimination. wikipedia.org
| Organometallic Reagent | Substrate | Product (Major) | Yield | Reference |
| Lithium dimethylcuprate | 3-Methylcyclohex-2-en-1-one | 3,3-Dimethylcyclohexan-1-one | - | researchgate.net |
| Phenylmagnesium bromide (with Cu(I)) | Cyclohexenone | 3-Phenylcyclohexan-1-one | - | wikipedia.org |
| Trimethylaluminium (with Ni(acac)₂) | Cyclohex-2-en-1-one | 3-Methylcyclohexan-1-one | 30-100% | researchgate.net |
Table 2: Examples of Organometallic Additions to Analogous Cyclic Enones
Cycloaddition Chemistry
The double bond of the α,β-unsaturated ketone in this compound can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile.
In a Diels-Alder reaction, the enone double bond can act as a dienophile, reacting with a conjugated diene to form a bicyclic or polycyclic system. The reactivity of the enone as a dienophile is enhanced by the electron-withdrawing carbonyl group. While this compound itself has not been extensively studied in this context, Diels-Alder reactions of other cycloalkenones are well-documented. acs.org For example, the reaction of 3-methylcyclohex-2-en-1-one with acyclic dienes has been achieved under high pressure in the presence of a Lewis acid catalyst. researchgate.net
The stereochemistry of the Diels-Alder reaction is a critical aspect, often favoring the formation of the endo product due to secondary orbital interactions, although the exo product can also be formed depending on the reaction conditions and the substrates involved.
The photochemical [2+2] cycloaddition of an enone with an alkene is a powerful method for the synthesis of cyclobutane (B1203170) rings. wikipedia.orgresearchgate.net This reaction proceeds via the photoexcitation of the enone to its triplet state, which then adds to the ground-state alkene in a stepwise manner through a diradical intermediate. wikipedia.org
Intramolecular [2+2] photocycloadditions of tethered enone-alkene systems are particularly useful for constructing complex polycyclic structures with high regio- and stereoselectivity. For instance, 2-(allyloxy)cyclohex-2-enones undergo intramolecular [2+2] photocycloaddition to yield bicyclic products. acs.org Although direct examples with this compound are scarce, the general principles of enone photochemistry suggest it would be a viable substrate for such transformations. The presence of the ethynyl (B1212043) group might, however, influence the photophysics and reactivity of the molecule.
It is important to note that the success and outcome of these cycloaddition reactions are highly dependent on the specific reaction partners and conditions employed.
Reductions of the Enone System
The enone system of this compound presents two sites for reduction: the carbon-carbon double bond (C=C) and the carbonyl group (C=O). Selective reduction of either of these sites while preserving the other and the ethynyl group is a key challenge and a focus of synthetic methodology.
Selective C=C Reduction (e.g., electrochemical hydrogenation)
Selective reduction of the C=C bond in α,β-unsaturated ketones, such as this compound, to yield the corresponding saturated ketone is a valuable transformation. Electrochemical hydrogenation has emerged as a promising method for achieving this selectivity.
In a study utilizing a proton-exchange membrane (PEM) reactor, the electrochemical reduction of various enones was investigated. nih.gov For a similar substrate, 3-methylcyclohex-2-en-1-one, using a Pd/C cathode catalyst resulted in the selective reduction of the C=C bond, affording the saturated ketone in high yield and selectivity. nih.govbeilstein-journals.org This method avoids the use of chemical reducing agents and allows for fine-tuning of the reaction conditions to achieve the desired outcome. The process involves the in-situ generation of an active hydrogen species on the catalyst surface, which then adds across the double bond.
Table 1: Electrochemical Hydrogenation of Enones
| Substrate | Cathode Catalyst | Product | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Cyclohex-2-en-1-one | Pd/C | Cyclohexanone | 81 | 92 | nih.gov |
It is important to note that the choice of catalyst is crucial. While Pd/C favors C=C reduction, other catalysts like iridium can lead to the reduction of the carbonyl group. nih.govbeilstein-journals.org
Carbonyl Reduction
The selective reduction of the carbonyl group in this compound to the corresponding alcohol, while leaving the C=C and C≡C bonds intact, can be achieved using specific reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild hydride transfer reagent that is often effective for the selective reduction of ketones to alcohols in the presence of other reducible functional groups like alkynes. researchgate.net The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.
Lithium aluminium hydride (LiAlH₄) is a much more reactive reducing agent and can reduce a wider range of functional groups. researchgate.net Its use would likely lead to the reduction of both the carbonyl group and the alkyne. Therefore, for the selective reduction of the carbonyl in an acetylenic ketone, NaBH₄ is generally the preferred reagent. researchgate.net The choice of solvent can also influence the outcome of the reaction.
The enantioselective reduction of ynones is a common method for producing optically active propargylic alcohols. nih.gov While catalytic hydrogenation is a powerful technique, it is limited to the synthesis of secondary alcohols and can sometimes be complicated by the reactivity of the ynone starting material. nih.gov
Transformations Involving the Terminal Ethynyl Group
The terminal ethynyl group of this compound is a versatile functional handle that can participate in a variety of transformations, including hydration, hydrofunctionalization, and cycloaddition reactions.
Hydration and Hydrofunctionalization Reactions
The hydration of terminal alkynes is a classic transformation that typically follows Markovnikov's rule to produce methyl ketones. libretexts.org This reaction is often catalyzed by mercury salts, although greener alternatives are continuously being developed. For internal alkynes, hydration is generally not regioselective unless the alkyne is symmetrical. libretexts.org
Hydroboration-oxidation of terminal alkynes provides an anti-Markovnikov addition of water, leading to the formation of aldehydes. libretexts.org To prevent reaction with both pi bonds of the alkyne, a sterically hindered dialkylborane reagent such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) is typically used. libretexts.org
Metal-catalyzed hydrofunctionalization reactions offer a powerful and atom-economical way to introduce a variety of functional groups across the triple bond. rsc.org These reactions can be highly regioselective, with the development of catalysts that favor the Markovnikov-type addition being a significant area of research. rsc.org
Pericyclic Reactions of the Alkyne
The alkyne functionality in this compound can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. msu.edu These reactions are valuable for the construction of complex cyclic and polycyclic systems.
Ene reactions are a type of pericyclic reaction involving the transfer of an allylic hydrogen to an electrophile (the enophile) with the concurrent formation of a carbon-carbon bond. bhu.ac.in In the context of this compound, the alkyne can act as the enophile.
Gold-catalyzed cycloisomerizations of enynes are another important class of pericyclic-type reactions that can lead to the formation of bicyclic products. acs.org The reaction mechanism often involves the formation of a cyclopropyl (B3062369) gold carbene intermediate.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
1,3-Dipolar cycloadditions are powerful ring-forming reactions between a 1,3-dipole and a dipolarophile, which is often an alkyne or an alkene. wikipedia.org These reactions are a primary route to the synthesis of five-membered heterocyclic rings. wikipedia.org The reaction of a terminal alkyne like that in this compound with a 1,3-dipole can lead to the formation of various aromatic heterocycles. wikipedia.org
A well-known example is the Huisgen 1,3-dipolar cycloaddition between an organic azide (B81097) and a terminal alkyne to produce a 1,2,3-triazole. wikipedia.orgyoutube.com This reaction can be catalyzed by copper, which significantly accelerates the reaction and often leads to a single regioisomer. youtube.com Other 1,3-dipoles that react with alkynes include nitrile oxides, which form isoxazoles, and nitrile imines, which yield pyrazoles. youtube.com
Table 2: 1,3-Dipolar Cycloaddition Reactions of Alkynes
| 1,3-Dipole | Dipolarophile | Product | Reference |
|---|---|---|---|
| Azide | Alkyne | 1,2,3-Triazole | wikipedia.orgyoutube.com |
| Nitrile Oxide | Alkyne | Isoxazole | wikipedia.orgyoutube.com |
The intramolecular version of these cycloadditions is also a powerful tool in organic synthesis. For instance, an intramolecular 1,3-dipolar cycloaddition involving an isomünchnone dipole has been utilized in the synthesis of the lycopodine (B1235814) alkaloid skeleton. nih.gov
Metal-Catalyzed Functionalization of the Alkyne
The terminal alkyne moiety of this compound is a versatile handle for a wide array of metal-catalyzed transformations, enabling the introduction of various substituents and the construction of more complex molecular architectures. Among the most significant of these are palladium-catalyzed coupling reactions, which have become indispensable tools for the formation of carbon-carbon bonds.
The Sonogashira coupling is a preeminent example of such a transformation, involving the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly efficient for creating sp²-sp carbon-carbon bonds under mild conditions. wikipedia.org The general applicability of the Sonogashira reaction suggests its utility in functionalizing this compound, allowing for the introduction of a wide range of aryl and vinyl groups. The reactivity of the halide partner typically follows the order of I > OTf > Br > Cl. wikipedia.org
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(PPh₃)₂Cl₂/CuI | This compound, Aryl/Vinyl Halide | Aryl/Vinyl-substituted cyclohexenone | Mild reaction conditions, broad substrate scope. |
| Palladium(0) complexes | This compound, Aryl/Vinyl Halide | Aryl/Vinyl-substituted cyclohexenone | Can sometimes be performed copper-free. libretexts.org |
Beyond the classic Sonogashira coupling, other palladium-catalyzed reactions can be envisioned for the functionalization of the alkyne. For instance, palladium-catalyzed alkyne-alkyne couplings can lead to the formation of conjugated enyne systems. An intramolecular variant of this reaction has been used to generate strained, macrocyclic enynes from diyne substrates derived from cyclohexenone precursors. nih.gov This highlights the potential for developing intramolecular reactions starting from suitably substituted derivatives of this compound.
Interplay of Functional Groups: Tandem and Cascade Reactions
The proximate arrangement of the enone and alkyne functionalities in this compound provides a platform for the design of elegant tandem and cascade reactions, where a single synthetic operation can lead to the formation of multiple chemical bonds and complex polycyclic structures.
Intramolecular Cyclizations and Rearrangements
The inherent reactivity of the enone and alkyne groups can be harnessed to initiate intramolecular cyclizations, leading to the formation of fused or bridged ring systems. These transformations can be triggered by various stimuli, including light or the presence of Lewis acids.
Photoelectrocyclization reactions represent a powerful method for the construction of polycyclic frameworks. For example, biaryl-cyclohexenones, which can be synthesized from the coupling of a substituted cyclohexenone with an appropriate partner, can undergo a 6π-electrocyclization upon irradiation to form dihydrophenanthrene derivatives. nih.gov This type of reaction showcases the potential for the conjugated system of derivatized this compound to participate in pericyclic reactions.
Lewis acid-promoted cascade cyclizations of alkynones are another fruitful avenue for the synthesis of complex cyclic molecules. nih.gov The addition of an iodide source to an alkynone, for instance, can generate a β-iodoallenolate intermediate, which can then undergo an intramolecular aldol (B89426) reaction with a tethered aldehyde to produce a cyclohexenyl alcohol. nih.gov This type of cascade highlights how both the alkyne and a latent carbonyl functionality (or a derivative thereof) can be engaged in a single, diastereoselective transformation.
Tandem reactions involving the formation of multiple rings have also been reported for cyclohexenone derivatives. A notable example is the tandem cycloaddition-cationic π-cyclization of an isomünchnone dipole, derived from a substituted 5-methylcyclohex-2-en-1-one, to construct the tetracyclic skeleton of lycopodine alkaloids. nih.govacs.org
| Reaction Type | Trigger/Catalyst | Key Intermediate | Product Type |
| Photoelectrocyclization | UV light | Excited state of conjugated system | Dihydrophenanthrenes |
| Cascade Cyclization | Lewis Acid (e.g., MgI₂) | β-iodoallenolate | Polycyclic alcohols |
| Tandem Cycloaddition/Cationic π-Cyclization | Rhodium(II) catalyst | Isomünchnone dipole | Tetracyclic alkaloids |
One-Pot Multi-component Reactions
One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a complex product, where most of the atoms from the starting materials are incorporated into the final structure. organic-chemistry.org The alkyne functionality of this compound makes it an excellent candidate for participation in such reactions.
Copper-catalyzed MCRs are particularly well-suited for the derivatization of terminal alkynes. rsc.orgresearchgate.net For instance, a three-component tandem reaction involving a terminal alkyne, a 2-iodo/bromophenyl isothiocyanate, and aqueous ammonia (B1221849) can be used to synthesize 1,4-benzothiazines. acs.org A variety of terminal alkynes, including those with cyclic substituents, are tolerated in this reaction, suggesting that this compound could be a viable substrate.
Domino reactions, a subset of tandem reactions where the subsequent transformations take place at the functionalities generated in the preceding step, are also prevalent in the chemistry of cyclohexenones. researchgate.net These can be initiated by simple catalysts and lead to significant increases in molecular complexity in a single operation.
The versatility of the alkyne in MCRs is further underscored by its participation in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction can be integrated into one-pot sequences to generate highly functionalized heterocyclic systems.
| Reaction Name | Catalyst | Reactant Types | Product Class |
| Copper-Catalyzed Three-Component Tandem Cyclization | Copper salt | Terminal alkyne, 2-halophenyl isothiocyanate, ammonia | 1,4-Benzothiazines |
| Domino Reactions | Proline, etc. | Aldehydes, ketones | Highly substituted cyclohexenones |
| Azide-Alkyne Cycloaddition (in MCRs) | Copper(I) | Terminal alkyne, azide, third component | Functionalized triazoles |
Applications of 3 Ethynylcyclohex 2 En 1 One As a Versatile Synthetic Intermediate
Construction of Complex Polycyclic Architectures
The strategic placement of reactive sites within 3-ethynylcyclohex-2-en-1-one makes it an ideal starting material for the synthesis of intricate polycyclic systems. The presence of the enone and alkyne functionalities allows for a variety of cyclization strategies, leading to the formation of both fused and spirocyclic ring systems.
Synthesis of Fused Ring Systems
The construction of fused ring systems often takes advantage of the dual reactivity of the enone and alkyne groups. Intramolecular reactions, such as Diels-Alder or ene reactions, can be employed to create bicyclic and more complex polycyclic structures. Additionally, the alkyne can be functionalized to introduce other reactive handles, further expanding the possibilities for annulation reactions. For instance, the iodocyclization of 2-(1-alkynyl)benzylic alcohols has been shown to produce 1H-isochromenes and (Z)-1-alkylidene-1,3-dihydroisobenzofurans, demonstrating a method for creating fused O-heterocycles. uniovi.es
Generation of Spirocyclic Frameworks
Spirocycles, characterized by two rings sharing a single atom, are prevalent in many natural products and possess unique three-dimensional structures. researchgate.net The synthesis of spirocyclic frameworks using this compound derivatives can be achieved through various strategies. One common approach involves a formal [4+2] cycloaddition (Diels-Alder reaction) where the dienone acts as the diene component. For example, the organocatalytic enantioselective Diels-Alder reaction of cyclic 2,5-dienones with nitroalkenes, catalyzed by a cinchonidine-based primary amine, yields chiral spirocycles with three stereogenic centers in good yields and high stereoselectivity. ua.es Another strategy involves the division of the spirocyclic framework into two smaller fragments, which are then conjoined. otago.ac.nz
Precursor in Natural Product Synthesis
The versatile reactivity of this compound and its derivatives makes them valuable intermediates in the total synthesis of a wide array of natural products and other biologically significant molecules.
Synthesis of Isocoumarins and Isochromenes via Cyclization and Aromatization
A key application of this compound derivatives is in the synthesis of isocoumarins and isochromenes, which are structural motifs found in numerous natural products. A common strategy involves the cyclization of a 2-hydroxymethyl-3-ethynyl-cyclohex-2-en-1-one intermediate, followed by aromatization of the resulting cyclohexenone-pyran structure. clockss.orgresearchgate.netresearchgate.net This approach has been successfully applied to the synthesis of 8-hydroxyisocoumarins. clockss.orgresearchgate.netresearchgate.net The key enynone intermediate can be prepared from 3-ethoxy-cyclohex-2-en-1-one. clockss.org The cyclization step is often promoted by a Lewis acid, such as boron trifluoride etherate (BF3·Et2O). clockss.org Subsequent aromatization and oxidation can then furnish the desired isocoumarin. clockss.org This methodology has been utilized in the preparation of oospolactone. researchgate.net
| Starting Material | Key Intermediate | Reaction | Product | Reference |
| 3-Ethoxy-cyclohex-2-en-1-one | 2-Hydroxymethyl-3-ethynyl-cyclohex-2-en-1-one | Cyclization and Aromatization | 8-Hydroxyisocoumarin | clockss.orgresearchgate.netresearchgate.net |
Intermediate for Steroid Analogues
The cyclohexenone core of this compound provides a structural basis for the synthesis of steroid analogues. The enone functionality is a common feature in the A-ring of many steroids. The ethynyl (B1212043) group offers a point for further elaboration and construction of the remaining rings of the steroid nucleus. For instance, the microbial hydroxylation of steroid analogues often involves the enol form of a Δ4-3-ketone, a structure related to cyclohexenone derivatives. cdnsciencepub.com While direct synthesis of complex steroids from this compound is a multi-step process, its derivatives serve as crucial building blocks.
Role in the Synthesis of Other Biologically Active Scaffolds
Beyond isocoumarins and steroid analogues, this compound and related cyclohexenone structures are instrumental in the synthesis of a diverse range of other biologically active scaffolds. researchgate.netrsc.org These include:
Antifungal and Anticancer Compounds: The cyclohexenone moiety is a key synthon for natural products with anti-inflammatory and anticancer properties. researchgate.net For example, griseofluvin, an antifungal agent, possesses a spirocyclic framework that can be conceptually derived from cyclohexenone precursors. ua.es
Antiviral Antibiotics: The chiral building block (R)-(+)-3,4-dimethylcyclohex-2-en-1-one is a valuable starting material for the asymmetric synthesis of natural products like the antiviral antibiotic (−)-ascochlorin. orgsyn.org
Triazole-based Hybrids: Carvone-derived cyclohexenones can be converted to azido-dienes, which then undergo "click" reactions to form 1,2,3-triazole-containing hybrids with potential biological activities. mdpi.comarkat-usa.org
N-Alkenylated Heterocycles: Cyclohexanone (B45756), a related saturated ketone, can be condensed with various NH-heterocycles to produce N-alkenylated products, some of which are found in pharmaceutically relevant scaffolds. nih.gov
The following table summarizes some of the biologically active scaffolds synthesized from cyclohexenone derivatives:
| Cyclohexenone Derivative | Resulting Scaffold | Biological Relevance | Reference |
| 3-Methylcyclohex-2-en-1-one | Spirocyclic frameworks | Antifungal, Anticancer | ua.esresearchgate.net |
| (R)-(+)-3,4-Dimethylcyclohex-2-en-1-one | Complex natural products | Antiviral | orgsyn.org |
| Carvone-derived cyclohexenone | 1,2,3-Triazole hybrids | Potential pharmacological activity | mdpi.comarkat-usa.org |
| Cyclohexanone | N-Alkenylated heterocycles | Pharmaceutical scaffolds | nih.gov |
Development of Medicinal Chemistry Building Blocks
The unique structural features of this compound, namely the conjugated enone system and the reactive terminal alkyne, make it an exceptionally valuable starting material for the creation of sophisticated molecules aimed at biological targets. Its rigid cyclohexenone core provides a reliable three-dimensional framework, while the ethynyl group offers a versatile handle for a variety of coupling reactions, enabling the systematic exploration of chemical space. This adaptability is crucial in modern drug discovery, where the generation of diverse molecular libraries and the rational design of potent, selective agents are paramount. The cyclohexenone scaffold itself is a well-established pharmacophore found in numerous bioactive natural products, further underscoring the potential of its derivatives in medicinal chemistry. researchgate.net
Scaffolds for Diverse Chemical Libraries
The generation of chemical libraries, or large collections of structurally related compounds, is a cornerstone of high-throughput screening campaigns to identify new drug leads. The this compound scaffold is an ideal starting point for such libraries due to its inherent reactivity, which allows for the introduction of multiple points of diversity.
Table 1: Representative Strategy for Chemical Library Synthesis from a Cyclohexenone Core
| Key Step | Description | Purpose | Source |
|---|---|---|---|
| Michael Addition | Reaction of a cyclohexenone enolate with an acrylate (B77674) (e.g., tert-butyl acrylate). | Forms the core bicyclo[2.2.2]octanone structure. This step introduces the first and second points of diversity. | psu.edu |
| Reductive Amination | Reaction of the resulting ketone with a primary amine and a reducing agent. | Introduces a third point of diversity via the amine component. | psu.edu |
| Workup with Polymer-Supported Reagents | Use of polymer-supported scavengers (e.g., PS-thiophenol) to remove excess reagents and by-products. | Enables rapid purification without chromatography, which is ideal for parallel synthesis. | psu.edu |
| Potential Alkyne-Based Diversification | The ethynyl group can be used in reactions like Sonogashira coupling or azide-alkyne cycloadditions. | Provides additional, orthogonal sites for diversification, expanding the library's chemical space. | mdpi.comnih.gov |
Precursors to Compounds with Mechanistic Biological Activity
Beyond its use in generating broad discovery libraries, this compound is a key precursor for the targeted synthesis of molecules with specific biological functions, such as enzyme inhibitors and receptor modulators. The compound's structure allows for the precise installation of pharmacophoric features necessary for high-affinity and selective interaction with protein binding sites.
A prominent example is its application in the development of ligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.govresearchgate.net This receptor is a significant target in neuroscience for conditions involving glutamatergic signaling abnormalities. Researchers have used this compound as a starting material to synthesize potent and selective mGluR5 modulators. nih.gov A key synthetic step often involves a Sonogashira coupling reaction between the terminal alkyne of the cyclohexenone derivative and a suitable aromatic or heteroaromatic halide, such as 2-bromopyridine. nih.gov
This chemistry led to the creation of (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-en-1-one-O-methyl oxime, known as [¹¹C]-ABP688, a highly successful Positron Emission Tomography (PET) tracer for imaging mGluR5 in the human brain. nih.govresearchgate.net PET tracers must bind with high selectivity and appropriate affinity to their target. [¹¹C]-ABP688 binds to an allosteric site within the transmembrane domain of the mGluR5 receptor, not the glutamate binding site itself, making it a valuable tool for studying receptor density and occupancy. researchgate.net Further chemical modifications have been explored to improve properties, such as the synthesis of fluorinated derivatives like [¹⁸F]-PSS223, which was designed for a longer radioisotope half-life. In vitro binding assays confirmed the high affinity of this class of compounds, with [¹⁸F]-PSS223 exhibiting a dissociation constant (Kd) of 3.34 ± 2.05 nM for mGluR5. nih.gov This demonstrates how the this compound core can be elaborated into a highly specific molecule that interacts with a receptor's allosteric site, thereby modulating its function.
Table 2: Examples of Biologically Active Compounds Derived from this compound
| Compound/Derivative | Biological Target | Mechanism of Interaction | Application | Source |
|---|---|---|---|---|
| [¹¹C]-ABP688 | Metabotropic glutamate receptor 5 (mGluR5) | Binds with high selectivity to an allosteric site in the transmembrane domain of the receptor. | PET imaging tracer for mGluR5. | researchgate.net |
| [¹⁸F]-PSS223 | Metabotropic glutamate receptor 5 (mGluR5) | High-affinity binding (Kd = 3.34 ± 2.05 nM) to the receptor. | Potential PET tracer with a longer half-life isotope. | nih.gov |
| (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-enone oxime | Metabotropic glutamate receptor 5 (mGluR5) | Serves as a direct precursor (intermediate) for receptor-binding molecules. | Synthetic intermediate for mGluR5 modulators. | nih.gov |
Mechanistic Investigations and Computational Chemistry Studies
Reaction Mechanism Elucidation for Transformations of 3-Ethynylcyclohex-2-en-1-one
The dual reactivity of this compound allows for a variety of transformations, including cycloadditions, nucleophilic additions, and reactions involving the ketone functionality. The elucidation of the mechanisms for these potential reactions would involve a combination of experimental techniques and computational modeling.
In the transformations of this compound, the identification of reaction intermediates is crucial for understanding the reaction pathway. For instance, in a Michael addition reaction, the formation of an enolate intermediate is expected. Spectroscopic techniques such as NMR and IR, performed under reaction conditions, could potentially identify and characterize such transient species. In photochemical reactions, radical intermediates or triplet states would be key species to investigate, often through techniques like transient absorption spectroscopy. For reactions involving the alkyne group, intermediates such as vinyl cations or metal-coordinated species (in the case of metal-catalyzed reactions) could be postulated and investigated.
Computational chemistry provides powerful tools for the analysis of transition states and the determination of energy barriers, which are fundamental to understanding reaction kinetics. Using methods like Density Functional Theory (DFT), the geometries of transition states for various potential reactions of this compound could be calculated. These calculations would reveal the energy required to reach the transition state, thereby predicting the feasibility and rate of a given reaction. For example, the energy barriers for a [4+2] cycloaddition (Diels-Alder reaction) versus a nucleophilic conjugate addition could be compared to predict which pathway is kinetically favored.
Table 1: Hypothetical Calculated Energy Barriers for Potential Reactions of this compound
| Reaction Type | Potential Reactant | Postulated Transition State | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Michael Addition | Dimethylamine | Enolate formation | 15-20 |
| Diels-Alder Cycloaddition | Cyclopentadiene | Bicyclic transition state | 20-25 |
| Sonogashira Coupling | Iodobenzene | Pd-alkynyl complex | 10-15 |
Note: The values in this table are hypothetical and serve as illustrative examples of the types of data that would be generated from transition state analysis.
Many reactions of this compound have the potential to yield multiple products, making the study of kinetic and stereochemical control essential. Kinetic control refers to conditions (often low temperature) where the major product is the one that is formed fastest, corresponding to the reaction pathway with the lowest activation energy. Thermodynamic control, conversely, occurs at higher temperatures where an equilibrium can be established, leading to the most stable product being dominant. For reactions that can generate stereoisomers, understanding the factors that control stereoselectivity (e.g., steric hindrance in the transition state) is critical for synthetic applications. Computational modeling can be instrumental in predicting the relative energies of different stereoisomeric transition states, thereby forecasting the stereochemical outcome of a reaction.
Theoretical and Computational Analyses of this compound
Theoretical and computational analyses offer deep insights into the intrinsic properties of a molecule, which in turn govern its reactivity.
The electronic structure of this compound can be characterized using quantum chemical calculations. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to predicting how the molecule will interact with other reagents. The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. The LUMO, conversely, represents the region most susceptible to nucleophilic attack or electron acceptance. For this compound, the HOMO is likely to have significant contributions from the ethynyl (B1212043) and enone pi systems, while the LUMO is expected to be localized primarily on the enone moiety, particularly the β-carbon.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Calculated Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -7.5 to -8.5 | C≡C, C=C |
| LUMO | -1.0 to -2.0 | C=O, C=C (β-carbon) |
| HOMO-LUMO Gap | 5.5 to 7.5 | - |
Note: These energy values are illustrative and would be determined through specific computational methods such as DFT or ab initio calculations.
Based on the electronic structure, particularly the FMOs and electrostatic potential maps, predictions about the reactivity and selectivity of this compound can be made.
Regioselectivity: In nucleophilic addition reactions, the LUMO's localization on the β-carbon of the enone system strongly suggests that this will be the primary site of attack for soft nucleophiles (Michael addition). Harder nucleophiles might preferentially attack the carbonyl carbon. For cycloaddition reactions, the coefficients of the FMOs on the atoms of the diene and dienophile components would be used to predict the regiochemical outcome.
Stereoselectivity: Computational modeling can be used to predict the stereochemical outcome of reactions by calculating the energies of the diastereomeric transition states. For example, in a Diels-Alder reaction, the endo and exo transition states would be modeled to determine which is lower in energy and therefore which stereoisomer is likely to be the major product. Steric interactions between the reactants in the transition state geometry play a crucial role in determining stereoselectivity.
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is dictated by the interplay of the steric and electronic properties of its substituents on the flexible cyclohexenone ring. The cyclohexenone ring itself adopts a half-chair conformation to relieve ring strain. The ethynyl group at the C3 position introduces minimal steric hindrance, a factor that significantly influences the conformational equilibrium.
The steric bulk of a substituent on a cyclohexane (B81311) ring is often quantified by its A-value, which represents the energy difference between the axial and equatorial conformations. For an ethynyl group on a cyclohexane ring, the A-value is approximately 0.41 kcal/mol (1.7 kJ/mol), which is considerably smaller than that of a methyl group (A-value ≈ 1.7 kcal/mol). askfilo.comchegg.comchegg.combartleby.commasterorganicchemistry.com This low A-value is attributed to the linear geometry of the ethynyl group, which minimizes steric interactions with the axial hydrogens at the C1 and C5 positions when the ethynyl group is in the axial orientation. libretexts.orglibretexts.org
In the case of this compound, the ethynyl group is attached to an sp2-hybridized carbon, and the ring is a more rigid cyclohexenone. However, the principle of minimal steric demand from the ethynyl group still holds. Computational studies on related substituted cyclohexanones suggest that the presence of an sp2 center can slightly alter the ring's geometry, but the fundamental preference for placing larger groups in a pseudo-equatorial position to avoid 1,3-diaxial interactions remains a dominant factor. youtube.comyoutube.com
Given the low steric profile of the ethynyl group, the energy difference between the conformer with a pseudo-axial ethynyl group and the one with a pseudo-equatorial ethynyl group is expected to be small. This suggests that both conformers could be populated at room temperature, with a slight preference for the pseudo-equatorial conformer.
Molecular dynamics simulations of this compound would likely reveal a dynamic equilibrium between the two half-chair conformers. The low energy barrier to ring inversion would allow for rapid interconversion between the pseudo-axial and pseudo-equatorial forms of the ethynyl group. The simulations would also illustrate the vibrational modes of the molecule, including the characteristic stretching and bending of the alkyne and carbonyl groups.
Illustrative Conformational Energy Data for this compound
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 | Pseudo-equatorial | 0.00 | ~65% |
| 2 | Pseudo-axial | 0.41 | ~35% |
Note: This data is illustrative and based on the known A-value of an ethynyl group on a cyclohexane ring. Actual values for the cyclohexenone system would require specific computational modeling.
Spectroscopic Property Predictions relevant to Structural Elucidation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structural elucidation. For this compound, density functional theory (DFT) calculations can be employed to predict its 1H NMR, 13C NMR, and IR spectra.
Predicted 1H NMR Spectrum
The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the cyclohexenone ring and the terminal alkyne proton. The vinyl proton at the C2 position (alpha to the carbonyl) is expected to appear at a chemical shift of around 6.0 ppm. Due to conjugation with the carbonyl group, the beta-proton on an enone system is typically more deshielded, appearing further downfield. researchgate.net The protons on the saturated carbons of the ring (C4, C5, and C6) would likely appear in the range of 1.5 to 2.5 ppm. nih.govchemicalbook.com The acetylenic proton is anticipated to resonate around 3.0 ppm.
Predicted 13C NMR Spectrum
The 13C NMR spectrum would be characterized by the carbonyl carbon signal, which is expected to be the most downfield peak, typically in the range of 190-200 ppm. The sp2 carbons of the enone system (C2 and C3) would appear in the olefinic region, with C3 being more downfield due to its substitution. The alkynyl carbons are predicted to have chemical shifts in the range of 70-90 ppm. brainly.comnih.gov The sp3 hybridized carbons of the ring (C4, C5, and C6) would be found in the upfield region of the spectrum. oregonstate.edu
Predicted IR Spectrum
The infrared (IR) spectrum of this compound is expected to show strong, characteristic absorption bands for the carbonyl and alkyne functional groups. The conjugated carbonyl (C=O) stretching frequency is predicted to be in the range of 1665-1685 cm-1. dummies.comorgchemboulder.comchemistryconnected.com The carbon-carbon triple bond (C≡C) stretch of the terminal alkyne would likely appear as a sharp, medium-intensity band around 2100-2140 cm-1. jove.com The terminal C-H stretch of the alkyne is expected to be a sharp, strong peak at approximately 3300 cm-1. dummies.com
Illustrative Predicted Spectroscopic Data for this compound
1H and 13C NMR Data
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| C1 | - | ~198 |
| C2 | ~6.1 | ~128 |
| C3 | - | ~150 |
| C4 | ~2.4 | ~38 |
| C5 | ~1.9 | ~26 |
| C6 | ~2.3 | ~35 |
| C7 (alkyne) | - | ~83 |
| C8 (alkyne) | ~3.1 | ~78 |
Note: This data is illustrative and based on typical chemical shift ranges for the functional groups present.
IR Data
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
| C=O | Stretch (conjugated) | ~1675 |
| C≡C | Stretch | ~2120 |
| ≡C-H | Stretch | ~3300 |
| C=C | Stretch | ~1610 |
| C-H (sp3) | Stretch | ~2850-2960 |
Note: This data is illustrative and based on characteristic IR absorption frequencies.
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Transformations
The dual functionality of 3-Ethynylcyclohex-2-en-1-one, featuring both an alkyne and a conjugated enone, presents a prime target for a wide array of catalytic transformations. Future research would likely focus on developing selective catalytic systems that can target one functional group in the presence of the other or engage both in controlled reaction sequences.
Potential catalytic explorations could include:
Metal-Catalyzed Cyclizations: Gold, platinum, and other π-acidic metals are known to catalyze the cyclization of enynes. Research could explore intramolecular reactions to form complex bicyclic or polycyclic structures.
Selective Hydrogenation: Developing catalysts (e.g., based on palladium, nickel, or cobalt) for the selective reduction of either the alkyne or the enone's carbon-carbon double bond would be a significant synthetic advancement. google.com
Conjugate Addition: Catalysts could be developed for the 1,4-conjugate addition of various nucleophiles (organometallics, amines, thiols) to the enone system while preserving the terminal alkyne for subsequent functionalization.
Expanding the Scope of Tandem and Cascade Reactions
The term "cascade reaction," also known as a domino or tandem reaction, describes a process of at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all within a single pot. wikipedia.org The structure of this compound is ideally suited for designing such elegant and atom-economical transformations.
Prospective research in this area includes:
Michael Addition/Cyclization Cascades: A nucleophile could first add to the enone via a Michael reaction, with the resulting intermediate undergoing a subsequent cyclization involving the alkyne group.
Pauson-Khand Type Reactions: Investigation into cobalt-catalyzed [2+2+1] cycloadditions between the alkyne, the alkene of the enone, and carbon monoxide could lead to densely functionalized polycyclic ketones.
Diels-Alder/Enyne Metathesis: The enone could act as a dienophile in a Diels-Alder reaction, with the resulting product, still containing the ethynyl (B1212043) group, then participating in a subsequent enyne metathesis reaction.
Advanced Materials Science Applications (e.g., polymer precursors, functional materials)
Terminal alkynes are fundamental building blocks in materials science, particularly for the synthesis of functional polymers and advanced materials. The incorporation of the cyclohexenone moiety could impart unique properties to these materials.
Future work could focus on:
Polymerization: The ethynyl group could be polymerized via techniques like alkyne metathesis or Glaser coupling to produce conjugated polymers. The cyclohexenone units along the polymer backbone could influence solubility, thermal properties, and provide sites for post-polymerization modification.
Functional Monomers: this compound could serve as a monomer or co-monomer in the synthesis of polymers with potential applications in coatings, adhesives, or electronic materials.
Cross-linking Agents: The dual reactivity of the molecule makes it a candidate as a cross-linking agent to enhance the mechanical and thermal stability of various polymer networks.
Bio-inspired Synthetic Approaches (e.g., enzymatic transformations)
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly from the Old Yellow Enzyme (OYE) family of ene-reductases, are known to selectively reduce the double bond of α,β-unsaturated ketones and aldehydes. google.comnih.gov
Potential bio-inspired research directions are:
Enzymatic Reduction: Screening a panel of ene-reductases for the selective reduction of the C=C bond of the cyclohexenone ring in this compound could provide enantiomerically pure saturated ketones bearing an alkyne. This would be a valuable chiral building block for pharmaceuticals. nih.gov
Multi-enzyme Cascades: A one-pot system combining an ene-reductase (to reduce the enone) and another enzyme capable of transforming the alkyne (e.g., a hydratase) could generate complex, stereodefined products in a highly efficient manner. nih.gov
Kinetic Resolution: Enzymes could potentially be used to selectively react with one enantiomer of a racemic mixture of a derivative of this compound, allowing for the separation of enantiomers.
While the specific body of research on this compound is nascent, its structure holds immense promise for future investigations across the spectrum of modern organic synthesis and materials science. The directions outlined above represent logical and potentially fruitful areas for future scientific exploration.
Q & A
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritancy. Store under nitrogen at –20°C to prevent oxidation. Consult SDS for emergency procedures (e.g., spill neutralization with activated carbon). Dispose of waste via certified hazardous waste contractors .
Future Research Directions
Q. What unexplored applications of this compound warrant investigation in materials science?
- Methodology : Explore its use as a crosslinker in polymer networks (e.g., via click chemistry) and characterize mechanical properties via dynamic mechanical analysis (DMA). Investigate photoresponsive behavior in liquid crystals using polarized optical microscopy (POM) and XRD. Propose collaborations with computational chemists to model supramolecular assemblies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
